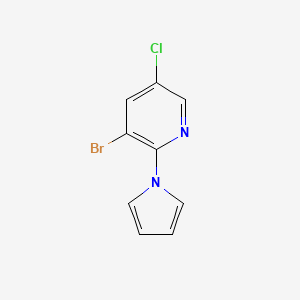

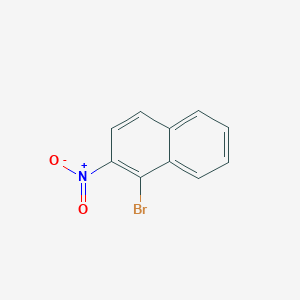

3-(4-Bromophenyl)-6-chloropyridazine

Descripción general

Descripción

3-(4-Bromophenyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Antimicrobial Activity

The compound 3-(4-Bromophenyl)-6-chloropyridazine has been utilized in the synthesis of various heterocyclic compounds. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) employed this compound in synthesizing thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These newly synthesized compounds demonstrated significant antimicrobial activities in vitro (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Suzuki Cross-Coupling Reactions in Pharmaceutical Synthesis

Sotelo and Raviña (2002) highlighted the use of this compound in Suzuki cross-coupling reactions. This approach is critical for accessing a broad range of pharmacologically beneficial pyridazine derivatives, demonstrating the compound's utility in pharmaceutical synthesis (Sotelo & Raviña, 2002).

Corrosion Inhibition in Steel

Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effectiveness of pyridazine derivatives, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed that these compounds significantly inhibited steel corrosion, acting as mixed-type inhibitors and involving both physisorption and chemisorption mechanisms (Mashuga, Olasunkanmi, & Ebenso, 2017).

Synthesis of Novel Antibacterial Heterocyclic Compounds

El-Hashash et al. (2015) utilized this compound as a starting material to synthesize a series of novel heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in creating new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Synthesis and Biological Activity of Indolylpyridazinone Derivatives

Abubshait (2007) reported the synthesis of novel indolylpyridazinone derivatives using this compound. The resulting compounds were evaluated for their antibacterial activity, demonstrating the compound's utility in developing new antibacterial agents (Abubshait, 2007).

Surface Protection in Mild Steel

Olasunkanmi, Mashuga, and Ebenso (2018) conducted a study on the surface protection activities of pyridazine derivatives, including this compound, for mild steel in hydrochloric acid. The compounds exhibited promising results as surface protectants and corrosion inhibitors for mild steel (Olasunkanmi, Mashuga, & Ebenso, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-bromophenyl)-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOVQWFBJVWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423335 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-50-3 | |

| Record name | 3-(4-bromophenyl)-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)